molecular formula C20H16O2 B096775 7,12-dimethoxybenzo[a]anthracene CAS No. 16354-53-3

7,12-dimethoxybenzo[a]anthracene

Cat. No.: B096775
CAS No.: 16354-53-3
M. Wt: 288.3 g/mol
InChI Key: PTYJZLYGAHHXDM-UHFFFAOYSA-N
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Description

7,12-dimethoxybenzo[a]anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16354-53-3

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

7,12-dimethoxybenzo[a]anthracene

InChI

InChI=1S/C20H16O2/c1-21-19-15-9-5-6-10-16(15)20(22-2)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3

InChI Key

PTYJZLYGAHHXDM-UHFFFAOYSA-N

SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

Canonical SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

Other CAS No.

16354-53-3

Synonyms

7,12-Dimethoxybenz[a]anthracene

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 7,12 Dimethoxybenzo a Anthracene

Advanced Synthetic Routes to the Core 7,12-Dimethoxybenzo[a]anthracene Scaffold

The construction of the this compound framework relies on sophisticated synthetic strategies that allow for precise control over the molecular architecture.

Novel Approaches in Multi-step Synthesis

The synthesis of derivatives of the benzo[a]anthracene core often involves multi-step sequences. A notable example is the regioselective synthesis of 3-methoxybenzo[a]anthracene-7,12-dione, a key intermediate. This process begins with a Wittig reaction to form 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. Subsequent oxidative photocyclization for 4 hours yields 7-bromo-3-methoxybenz[a]anthracene. Extending the photocyclization to 16 hours under similar conditions leads to the desired 3-methoxybenzo[a]anthracene-7,12-dione. nih.gov This highlights a strategy where reaction time is a critical parameter in achieving the target molecule.

Another versatile approach to substituted anthracenes involves the reduction of the corresponding anthraquinones. beilstein-journals.org This method is advantageous as it protects the reactive 9 and 10 positions of the anthracene (B1667546) core, enabling substitution on the other rings. beilstein-journals.org Various reducing agents, such as zinc in pyridine (B92270) or sodium hydroxide, can be employed for this transformation. beilstein-journals.org Furthermore, palladium-catalyzed tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have proven effective for constructing substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.org

Catalytic Synthesis and Optimization

Catalysis plays a crucial role in the efficient synthesis of anthracene derivatives. Rhodium-catalyzed benzannulation reactions of N-adamantyl-1-naphthylamines with internal alkynes have been successfully employed to produce substituted anthracenes. beilstein-journals.org This method has demonstrated good yields for a range of substrates. beilstein-journals.org Additionally, ruthenium-catalyzed electrocyclization of BN-aromatic enynes has emerged as a novel route to BN anthracene derivatives. scilit.com

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of PAHs is a significant synthetic challenge. One documented approach involves the reaction of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione with ethylthio anion and BBr3/CH2Cl2. documentsdelivered.com This unexpectedly resulted in the formation of 5-(ethylthio)-3-hydroxy-7,12-dimethylbenz[a]anthracene and the 5-bromo-3-hydroxy compound, demonstrating a novel nucleophilic displacement of fluorine in this class of compounds. documentsdelivered.com

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the reaction mechanisms of this compound is essential for predicting its behavior and designing new applications.

Photochemical Reactivity and Photoproduct Identification

Upon exposure to light, particularly UVA radiation, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, undergoes photochemical reactions to form several products. nih.govdntb.gov.ua These photoproducts have been identified through techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov The identified products include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7,12-epidioxy-7,12-dihydro-DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.gov The mechanism of photooxidation is believed to involve the generation of singlet oxygen through a photodynamic effect of the parent compound. nih.gov

Table 1: Identified Photoproducts of 7,12-Dimethylbenz[a]anthracene

Photoproduct Identification Method(s) Reference(s)
Benz[a]anthracene-7,12-dione NMR, MS nih.gov
7-Hydroxy-12-keto-7-methylbenz[a]anthracene NMR, MS nih.gov
7,12-Epidioxy-7,12-dihydro-DMBA NMR, MS nih.gov
7-Hydroxymethyl-12-methylbenz[a]anthracene Comparison with authentic samples nih.gov
12-Hydroxymethyl-7-methylbenz[a]anthracene Comparison with authentic samples nih.gov
7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene HPLC, UV, Mass Spectrograms nih.gov
7-Formyl-12-methylbenz[a]anthracene HPLC, UV, Mass Spectrograms nih.gov
12-Formyl-7-methylbenz[a]anthracene HPLC, UV, Mass Spectrograms nih.gov
12-Hydroxy-12-methyl-7-one derivatives of benz[a]anthracene HPLC, UV, Mass Spectrograms nih.gov

Oxidation and Reduction Pathways

The oxidation of 7,12-dimethylbenz[a]anthracene can occur through various pathways. The primary points of attack during photooxidation are the 7- and 12-positions. nih.gov The resulting product profile is similar to that obtained from oxidation by one-electron reagents or singlet oxygen. nih.gov In biological systems, the biooxidation of DMBA in rat subcutaneous tissue leads to the formation of hydroxyalkyl metabolites, including 7-hydroxymethylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthracene, and 7,12-dihydroxymethylbenz[a]anthracene. nih.gov

Enzymatic oxidation of the trans-3,4-dihydrodiol metabolites of benz[a]anthracene derivatives is influenced by methyl substitution. nih.gov The presence of a methyl group at the 7-position enhances the rate of oxidation more significantly than a methyl group at the 12-position. nih.gov Specifically, the 3,4-dihydrodiol of DMBA is oxidized over 30 times faster than the unmethylated parent hydrocarbon. nih.gov

Reduction of anthraquinones to anthracenes is a common synthetic strategy. beilstein-journals.org This transformation can be achieved using reagents like zinc in pyridine or zinc/NaOH. beilstein-journals.org

Derivatization and Analog Synthesis

The generation of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. Although specific derivatization of this compound is not widely reported, the synthesis of related methoxy-substituted benzo[a]anthracene derivatives and general methodologies for anthracene synthesis offer insights into potential synthetic routes.

A notable example is the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione. nih.gov This compound serves as a key intermediate in the synthesis of more complex derivatives. The synthetic pathway involves an oxidative photocyclization of a precursor molecule, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, which is initially formed through a Wittig reaction. nih.gov While this synthesis focuses on a mono-methoxy substituted dione (B5365651), it highlights a viable strategy for constructing the core benzo[a]anthracene skeleton with methoxy (B1213986) substituents.

Table 1: Synthesis of 3-Methoxybenz[a]anthracene-7,12-dione

StepReactionReactantsProductSignificance
1Wittig Reaction1-bromo-2-naphthaldehyde and (3-methoxybenzyl)triphenylphosphonium bromide1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethyleneFormation of the stilbene-like precursor
2Oxidative Photocyclization1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene3-methoxybenz[a]anthracene-7,12-dioneConstruction of the tetracyclic benzo[a]anthracene core

General reviews on the synthesis of anthracene derivatives suggest that the reduction of anthraquinones is a common and effective method for obtaining the anthracene core. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach could theoretically be applied to a this compound-dione precursor to yield this compound. The dione itself could potentially be synthesized through a Friedel-Crafts reaction between a suitably substituted phthalic anhydride (B1165640) and naphthalene (B1677914) derivative, followed by cyclization.

Furthermore, once the this compound scaffold is obtained, it could be subjected to various derivatization reactions common for polycyclic aromatic hydrocarbons and aromatic ethers. These could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could introduce new functional groups onto the aromatic rings. The positions of substitution would be directed by the existing methoxy groups and the inherent reactivity of the benzo[a]anthracene system.

Demethylation: The methoxy groups could be cleaved to yield the corresponding dihydroxybenzo[a]anthracene. These hydroxyl groups would then serve as handles for further functionalization, such as etherification or esterification, to produce a wide range of analogs.

Oxidation: As seen in the closely related 7,12-dimethylbenz[a]anthracene (DMBA), the 7 and 12 positions are susceptible to oxidation. nih.gov Similar reactivity might be expected for the dimethoxy analog under specific conditions, potentially leading to the formation of diones or other oxidized products.

The exploration of these and other synthetic methodologies will be essential for the future development and understanding of the chemical and biological properties of this compound and its derivatives.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 7,12 Dimethoxybenzo a Anthracene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the analysis of related benz[a]anthracene derivatives, such as guanosine (B1672433) adducts of 7,12-dimethylbenz[a]anthracene-5,6-oxide, proton NMR spectra are critical for determining the precise location of covalent bonds between the hydrocarbon and the nucleoside. chemicalbook.com For instance, the analysis of chemical shifts and coupling constants in the aromatic and sugar regions of the NMR spectrum allows for the definitive assignment of the adduct structure. chemicalbook.com Similarly, for anthracene (B1667546) endoperoxide, ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound, with chemical shifts reported in ppm relative to a standard. rsc.org

For a compound like 7,12-dimethoxybenzo[a]anthracene, a ¹H NMR spectrum would be expected to show characteristic signals for the methoxy (B1213986) protons (typically a singlet in the 3-4 ppm range) in addition to complex multiplets in the aromatic region (around 7-9 ppm) corresponding to the protons on the fused rings. The ¹³C NMR spectrum would similarly show distinct signals for the methoxy carbons and the various aromatic carbons.

¹³C NMR Data for Anthracene-9,10-endoperoxide (in CDCl₃):

Chemical Shift (δ) ppm Assignment
79.5 d
123.7 d
128.1 d
138.2 s

This table is based on data for a related anthracene derivative and is for illustrative purposes only. rsc.org

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of compounds, which aids in their identification and structural confirmation. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.

For derivatives of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), MS has been used to characterize photooxidation products and metabolic adducts. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition. For example, in the study of anthracene endoperoxide, ESI-Q-TOF HRMS was used to find the exact mass, which was compared to the calculated value to confirm the molecular formula C₁₄H₁₀O₂. rsc.org The fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the structure of metabolites by showing the loss of specific functional groups. researchgate.net

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₂₀H₁₆O₂). Fragmentation would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃) from the parent ion.

GC-MS Data for 7,12-Dimethylbenz[a]anthracene:

Library Top Peak (m/z) 2nd Highest (m/z) 3rd Highest (m/z)
Main library 256 241 239
Replicate library 256 241 239

This table shows data for the related compound DMBA and is for illustrative purposes only. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for highly conjugated systems like PAHs. The absorption maxima (λ_max) provide information about the extent of conjugation and the effects of substituents on the electronic structure.

The UV spectra of anthracene and its derivatives show characteristic fine structure. nist.gov For example, the photooxidation products of DMBA were characterized using their UV spectra, which were compared to authentic samples. nih.gov The electronic absorption spectra of guanosine adducts of DMBA were also analyzed to help determine their structure. nih.gov The introduction of methoxy groups, which are electron-donating, onto the benzo[a]anthracene core would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and highly specific.

FT-IR and Raman spectroscopy have been used to study tissues damaged by DMBA, providing information on the molecular composition and changes induced by the compound. rjb.ro FT-IR is particularly sensitive to polar functional groups and has been used to identify the characteristic absorption bands of anthracene derivatives. researchgate.net Raman spectroscopy is effective for analyzing the carbon skeleton of PAHs. nih.gov For this compound, the FT-IR spectrum would be expected to show strong C-O stretching vibrations for the methoxy groups, in addition to C-H and C=C stretching and bending modes characteristic of the aromatic rings.

Chromatographic Methods for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods.

HPLC is widely used for the analysis of DMBA and its metabolites in various biological and environmental samples. nih.govsigmaaldrich.comscbt.com Different detectors, such as fluorescence or diode-array detectors, can be coupled with HPLC to enhance sensitivity and selectivity. scbt.com Reversed-phase HPLC is often used to separate PAHs and their more polar metabolites. nih.gov GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the separation and identification of volatile derivatives of PAHs. sigmaaldrich.com The purity of commercial DMBA is often assessed by HPLC. thermofisher.com For this compound, HPLC and GC methods would be crucial for its purification after synthesis and for its quantification in analytical studies.

HPLC Conditions for Analysis of DMBA Metabolites:

Parameter Value
Column SUPELCOSIL LC-18 (25 cm × 4.6 mm, 5 µm)
Mobile Phase Gradient from Methanol:Water (50:50) to 100% Methanol
Flow Rate 0.8 mL/min
Detector Fluorescence

This table shows typical conditions for the related compound DMBA and is for illustrative purposes only. sigmaaldrich.com

Computational and Theoretical Chemistry of 7,12 Dimethoxybenzo a Anthracene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7,12-dimethoxybenzo[a]anthracene. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed information on molecular orbitals, charge distribution, and energetic properties.

For substituted benzo[a]anthracenes, quantum chemical studies have been instrumental in correlating electronic properties with carcinogenic activity. nih.gov All-valence electron methods have been employed to calculate molecular properties related to metabolic activation and detoxification pathways. nih.gov These calculations help in predicting the major metabolites by assessing the intrinsic reactivities of the parent polycyclic aromatic hydrocarbon (PAH). nih.gov

In the case of this compound, the methoxy (B1213986) groups are expected to significantly influence the electronic structure. The oxygen atoms in the methoxy groups possess lone pairs of electrons that can be donated to the aromatic system through resonance, increasing the electron density of the benzo[a]anthracene core. This electron-donating effect is anticipated to be more pronounced than the inductive effect of the methyl groups in DMBA. This increased electron density can affect the molecule's susceptibility to electrophilic attack and oxidation, which are crucial steps in its metabolic activation.

Ab initio STO-3G quantum chemical calculations on benzyl-type carbanions with methoxy substituents have shown that the methoxy group donates π-electrons to the aromatic nucleus. rsc.org This effect is more significant for a para-substituent compared to an ortho-substituent. rsc.org Such calculations on this compound would likely reveal a similar enhancement of electron density in the aromatic rings, influencing the stability of potential reactive intermediates.

Table 1: Calculated Properties of Substituted Benzo[a]anthracenes

PropertyMethodFindings for Substituted Benzo[a]anthracenes
Electronic StructureDensity Functional Theory (DFT)Statistically significant relationships found between electronic structure and carcinogenic potency. researchgate.net
Substrate ReactivityAll-valence electron methodsCalculations successfully predict major metabolites. nih.gov
Carcinogenic PotencyQuantum Chemical StudyThe hardness of a carbon atom not bearing a hydrogen is a key reactivity index. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of this compound in a biological environment. These simulations can model the interactions of the molecule with cellular macromolecules such as DNA and proteins over time, providing insights into its mechanisms of action.

Furthermore, molecular dynamics can be used to study the binding of this compound to proteins, such as metabolic enzymes or receptors. The aryl hydrocarbon receptor (AhR) is known to be activated by DMBA, and simulations could elucidate the binding mode and affinity of the dimethoxy analog to this receptor. researchgate.net These studies would involve creating a model of the receptor-ligand complex and simulating its dynamic behavior in a solvated environment.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to establish a quantitative link between the chemical structure of a compound and its biological activity. For polycyclic aromatic hydrocarbons, SAR models are often developed to predict their carcinogenic potential based on calculated molecular descriptors.

A quantum chemical study on a series of substituted benz[a]anthracene derivatives has successfully established statistically significant relationships between their electronic structure and carcinogenic potency, as measured by the Iball and Berenblum indices. researchgate.net The study revealed that a key local atomic reactivity index is the hardness of a carbon atom that does not bear a hydrogen. researchgate.net This finding is significant as it points to the importance of specific atomic sites that are not directly considered in older theories of carcinogenicity. researchgate.net

Table 2: Key Aspects of Computational SAR for Substituted Benzo[a]anthracenes

SAR AspectComputational ApproachRelevance
Carcinogenic Potency PredictionQuantum Chemical CalculationsCorrelates electronic structure with Iball and Berenblum indices. researchgate.net
Reactivity IndicesDensity Functional TheoryIdentifies key atomic sites for reactivity and carcinogenicity. researchgate.net
Metabolic ActivationAll-valence electron methodsPredicts the formation of reactive metabolites. nih.gov

Carbocation Formation and Stability Analysis

A crucial aspect of the carcinogenicity of polycyclic aromatic hydrocarbons is the formation of stable carbocations, which are highly reactive electrophiles capable of binding to DNA. Computational studies on the formation and stability of carbocations derived from benzo[a]anthracene and its derivatives have provided significant insights into their mechanisms of action.

Computational studies at the B3LYP/6-31G* and MP2/6-31G** levels have investigated the stability of carbocations formed from oxidized metabolites of benzo[a]anthracene. nih.govacs.org These studies indicate that bay-region carbocations are formed through the O-protonation of 1,2-epoxides in barrierless processes. nih.govacs.org This pathway is energetically more favorable than other proposed mechanisms. nih.govacs.org

For 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), theoretical computations show that carbocation formation is a highly favored reaction. nih.gov The methyl groups in DMBA stabilize the carbocations primarily through an inductive effect. nih.gov A methyl group in the bay region can also cause a distortion from planarity in the aromatic system, which destabilizes the epoxide and facilitates its ring-opening to form a carbocation. acs.org

In this compound, the methoxy groups are expected to have a more pronounced stabilizing effect on the carbocation compared to methyl groups, due to their strong electron-donating resonance effect. This would likely lead to a greater ease of carbocation formation and potentially higher reactivity. The relative stabilities of these carbocations are a key factor in determining the carcinogenic potential of the parent compound. nih.gov

Biochemical Interactions and Metabolic Transformations of 7,12 Dimethoxybenzo a Anthracene in Vitro Studies

In Vitro Metabolic Pathways and Metabolite Identification of 7,12-Dimethylbenz[a]anthracene (B13559)

The in vitro metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) has been extensively studied, primarily using rat liver microsomes. These studies have revealed a complex network of metabolic pathways leading to a variety of oxygenated products.

Enzyme-Mediated Biotransformation

The initial and rate-limiting step in the metabolic activation and detoxification of DMBA is its oxidation by the cytochrome P450 monooxygenase system. This enzyme-mediated biotransformation occurs at both the aromatic ring and the methyl groups. The reactions primarily involve the introduction of hydroxyl groups, leading to the formation of phenols and dihydrodiols. nih.govnih.gov The inhibition of epoxide hydratase, a key enzyme in this pathway, has been shown to eliminate the formation of dihydrodiols, highlighting the role of epoxide intermediates in the metabolic process. nih.gov

Identification of Dihydrodiol Metabolites

A significant portion of DMBA metabolism results in the formation of trans-dihydrodiols at various positions on the aromatic ring system. nih.gov High-pressure liquid chromatography (HPLC) has been instrumental in the separation and identification of these metabolites. Among the identified dihydrodiols are the trans-3,4-dihydrodiols of DMBA and its hydroxymethyl derivatives. nih.govnih.gov The formation of these dihydrodiols is a critical step, as they can be further metabolized to highly reactive diol epoxides, which are considered the ultimate carcinogenic forms of polycyclic aromatic hydrocarbons. Other dihydrodiol metabolites that have been identified include those at the 5,6-, 8,9-, and 10,11-positions. nih.gov

Identified Dihydrodiol Metabolites of DMBA and its Derivatives
trans-3,4-Dihydrodiol of 7,12-dimethylbenz[a]anthracene
trans-3,4-Dihydrodiol of 7-methyl-12-hydroxymethylbenz[a]anthracene
trans-3,4-Dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729)
trans-3,4-Dihydrodiol of 7,12-di(hydroxymethyl)benz[a]anthracene
trans-5,6-Dihydrodiol of 7,12-dimethylbenz[a]anthracene
trans-8,9-Dihydrodiol of 7,12-dimethylbenz[a]anthracene
trans-10,11-Dihydrodiol of 7,12-dimethylbenz[a]anthracene

Conjugation Processes (e.g., Glucuronidation)

Following the initial oxidation reactions, the resulting hydroxylated metabolites of DMBA can undergo phase II conjugation reactions, such as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body. Evidence from in vitro studies with human bone marrow cells suggests that DMBA metabolites are conjugated with glucuronic acid. nih.gov In fish cell lines, the formation of glucuronide conjugates of benzo[a]pyrene-7,8-diol, a metabolite of another polycyclic aromatic hydrocarbon, was found to be an effective detoxification pathway that prevents further activation to carcinogenic diol epoxides. nih.gov Similar conjugation processes are anticipated for the metabolites of DMBA, serving as a detoxification mechanism.

Role of Cytochrome P450 Enzymes in 7,12-Dimethylbenz[a]anthracene Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of DMBA. Different CYP isoforms exhibit varying degrees of activity and regioselectivity towards this substrate.

Mechanism of Enzyme-Substrate Interactions

The interaction between DMBA and cytochrome P450 enzymes is a critical determinant of its metabolic fate. The binding of DMBA to the active site of a specific CYP isoform precedes the catalytic reaction. The regioselectivity of the metabolism, meaning the specific position on the DMBA molecule that is oxidized, is determined by the orientation of the substrate within the enzyme's active site. The induction of specific CYP isoforms can lead to an increased rate of metabolism and the formation of reactive intermediates that can bind to cellular macromolecules like DNA. nih.gov For example, pretreatment of mice with a CYP1A inducer led to increased binding of DMBA-derived radioactivity in various tissues. nih.gov The formation of DMBA-DNA adducts, a key event in chemical carcinogenesis, is a direct consequence of the metabolic activation of DMBA by cytochrome P450 enzymes.

Inducible and Inhibitory Effects on Cytochrome P450 Systems

There is a lack of specific in vitro studies characterizing the capacity of 7,12-dimethoxybenzo[a]anthracene to induce or inhibit cytochrome P450 (CYP) enzymes. For related compounds like DMBA, enzymes from the CYP1A subfamily are known to be crucial for its metabolic activation. Studies show that inducers of CYP1A can increase the binding of DMBA to cellular components, while CYP1A inhibitors can abolish this activity. However, no specific research is available to confirm if this compound acts as a substrate, inducer, or inhibitor of these or other CYP isoforms.

DNA Adduct Formation and Interaction Mechanisms of this compound

Detailed analysis of DNA adducts formed by this compound is not present in the available literature. Research on DMBA has established that it forms covalent adducts with DNA following metabolic activation to highly reactive electrophilic intermediates.

No studies have been found that isolate and characterize the specific DNA-covalent adducts resulting from exposure to this compound. The characterization for its dimethyl analogue has often been achieved using techniques like high-pressure liquid chromatography (HPLC) and ³²P-postlabeling, but similar analyses for the dimethoxy compound are not documented.

The mechanism for the formation of DNA adducts by this compound, particularly via electrophilic intermediates, has not been elucidated. The widely accepted pathway for many PAHs, including DMBA, involves the formation of bay-region diol-epoxides, which are highly reactive electrophiles that can attack nucleophilic sites on DNA. It remains undetermined whether this compound follows a similar metabolic activation pathway.

The specific nucleophilic sites within DNA (such as the N² or O⁶ positions of guanine (B1146940) and the N⁶ position of adenine) that are targeted by metabolites of this compound have not been identified. In contrast, studies on DMBA have confirmed that it forms adducts at both guanine and adenine (B156593) residues.

Research concerning the photochemical induction of DNA adducts by this compound is absent from the available scientific record. Studies with DMBA have shown that photo-irradiation can generate genotoxic products that form DNA adducts through pathways distinct from those of microsomal metabolism. Whether this compound is similarly photoactive and capable of forming light-induced DNA adducts has not been investigated.

Environmental Fate and Degradation Mechanisms of 7,12 Dimethoxybenzo a Anthracene

Microbial Biodegradation Pathways

Microorganisms, including various fungi and bacteria, play a crucial role in the breakdown of complex aromatic compounds like 7,12-dimethoxybenzo[a]anthracene. They employ specialized enzymatic systems to transform these molecules into less complex and often less toxic substances.

The microbial metabolism of PAHs such as benzo[a]anthracene derivatives has been observed in numerous fungal and bacterial species. Fungi, particularly ligninolytic fungi like Phanerochaete chrysosporium and Pleurotus ostreatus, are known for their ability to degrade PAHs. researchgate.net Studies on the analogous compound DMBA have shown that fungi such as Cunninghamella elegans and Syncephalastrum racemosum can metabolize it effectively. capes.gov.brdeepdyve.com For instance, after a five-day incubation period with DMBA, these fungal strains were capable of converting a significant portion of the compound into organic-soluble and water-soluble metabolites. capes.gov.brdeepdyve.com Cunninghamella elegans, in particular, was noted for producing a high proportion of water-soluble metabolites. deepdyve.com

Several bacterial strains also demonstrate the capacity to degrade these complex aromatic structures. Pseudomonas aeruginosa has been shown to oxidize the methyl groups of DMBA. nih.govnih.gov The bacterium Mycobacterium vanbaalenii PYR-1 initiates degradation by attacking both the aromatic ring at the C-5 and C-6 positions and the methyl group at the C-7 position of DMBA. nih.gov This initial attack leads to the formation of various intermediate products. Furthermore, a microbial consortium enriched from contaminated soil was found to effectively degrade benz[a]anthracene-7,12-dione, a key intermediate, with major contributing members identified as belonging to genera such as Sphingobium, Stenotrophomonas, and Pseudomonas. nih.govub.edu

Table 1: Microorganisms Involved in the Degradation of Benzo[a]anthracene Derivatives

Microorganism TypeSpecies/GenusObserved ActionReference
FungusCunninghamella elegansMetabolizes DMBA to various dihydrodiols and water-soluble products. capes.gov.brdeepdyve.comnih.gov
FungusSyncephalastrum racemosumMetabolizes DMBA primarily to hydroxymethyl derivatives. capes.gov.brdeepdyve.comnih.gov
FungusPenicillium notatumTransforms DMBA into methyl-hydroxylated metabolites. nih.gov
BacteriumPseudomonas aeruginosaOxidizes methyl groups of DMBA to form hydroxymethyl derivatives. nih.govnih.gov
BacteriumMycobacterium vanbaalenii PYR-1Degrades DMBA via initial attack on the aromatic ring and methyl groups. nih.govresearchgate.net
Bacterial ConsortiumSphingobium, Stenotrophomonas, Pseudomonas, etc.Degrades benz(a)anthracene-7,12-dione. nih.govub.edu

The microbial breakdown of 7,12-disubstituted benzo[a]anthracenes proceeds through a series of intermediate products. In fungal metabolism of DMBA, initial oxidation of the methyl groups is a primary step, leading to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7,12-dihydroxymethylbenz[a]anthracene. deepdyve.com Further oxidation of the aromatic ring by fungi like Cunninghamella elegans and Syncephalastrum racemosum produces a variety of dihydrodiols, including trans-3,4-, -5,6-, -8,9-, and -10,11-dihydrodiols of the hydroxylated parent compound. deepdyve.comnih.gov

Bacterial degradation also yields distinct intermediates. Mycobacterium vanbaalenii PYR-1 metabolizes DMBA to produce 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov A key and commonly reported metabolite from both microbial and photodegradation pathways is benz[a]anthracene-7,12-dione. researchgate.net The degradation of this dione (B5365651) by the fungus Irpex lacteus was shown to produce 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net

Table 2: Identified Microbial Degradation Products of Benzo[a]anthracene Derivatives

Parent CompoundDegradation Product/IntermediateProducing Microorganism(s)Reference
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA)7-Hydroxymethyl-12-methylbenz[a]anthraceneS. racemosum, M. vanbaalenii deepdyve.comnih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7,12-Dihydroxymethylbenz[a]anthraceneS. racemosum deepdyve.com
7,12-Dimethylbenz[a]anthracene (DMBA)7-Hydroxymethyl-12-methylbenz[a]anthracene trans-dihydrodiols (various isomers)C. elegans, S. racemosum deepdyve.comnih.gov
Benz[a]anthracene / DMBABenz[a]anthracene-7,12-dioneM. vanbaalenii, Irpex lacteus researchgate.net
Benz[a]anthracene-7,12-dione1,2-Naphthalenedicarboxylic acidIrpex lacteus researchgate.net
Benz[a]anthracene-7,12-dionePhthalic acidIrpex lacteus researchgate.net

The biotransformation of PAHs is mediated by specific enzymatic systems. In fungi, the initial oxidation is often catalyzed by cytochrome P-450 monooxygenases, followed by the action of epoxide hydrolases to form dihydrodiols. nih.gov Ligninolytic fungi utilize a different set of powerful, extracellular enzymes, including lignin (B12514952) peroxidase, manganese peroxidase, and laccase. researchgate.net These enzymes generate radicals that can destabilize and break down the stable aromatic ring structures. researchgate.net

In bacteria, different enzyme classes are responsible for degradation. The metabolic activation of DMBA can be carried out by microsomal enzymes. scbt.comcaymanchem.com A microbial consortium degrading benz(a)anthracene-7,12-dione was found to initiate the metabolic pathway using Baeyer-Villiger monooxygenases (BVMOs). nih.govub.edu Dioxygenase enzymes are also critical, as seen in Mycobacterium vanbaalenii PYR-1, which uses a dioxygenase to attack the C-10,11 positions of benzo[a]anthracene. ub.edu

Table 3: Key Enzymatic Systems in the Bioremediation of Benzo[a]anthracene Derivatives

Enzyme ClassSpecific Enzyme(s)FunctionAssociated OrganismsReference
MonooxygenasesCytochrome P-450Initial oxidation of the aromatic ring.Fungi (e.g., Cunninghamella) nih.gov
HydrolasesEpoxide HydrolaseConverts epoxides to trans-dihydrodiols.Fungi nih.gov
Ligninolytic EnzymesLignin Peroxidase, Manganese Peroxidase, LaccaseExtracellular radical formation to break down aromatic structures.Ligninolytic Fungi (e.g., Phanerochaete) researchgate.net
MonooxygenasesBaeyer-Villiger Monooxygenases (BVMOs)Initiates degradation of dione intermediates.Bacterial Consortium nih.govub.edu
DioxygenasesAromatic Ring-Hydroxylating DioxygenasesIncorporates two oxygen atoms into the aromatic ring.Bacteria (e.g., Mycobacterium) ub.edu

Photodegradation Processes in Environmental Matrices

In addition to microbial action, this compound is susceptible to photodegradation, a process where light energy drives its chemical transformation. This is a significant pathway for the removal of PAHs from environments exposed to sunlight.

Exposure to light, particularly UV radiation present in sunlight, can induce the oxidation of benzo[a]anthracene derivatives. Studies on the photooxidation of DMBA in aqueous solutions revealed that the primary points of attack are the 7- and 12-positions. nih.gov The mechanism is believed to involve the generation of singlet oxygen through a photodynamic effect, where the PAH itself acts as a photosensitizer. nih.gov

The identified photoproducts of DMBA are varied and result from oxidation at the substituent groups and the aromatic core. These include the 7-formyl-12-methyl-, 12-formyl-7-methyl-, 7-hydroxymethyl-12-methyl-, and 12-hydroxymethyl-7-methyl derivatives of benz[a]anthracene. nih.gov Further oxidation leads to the formation of the benz[a]anthracene-7,12-dione. researchgate.netnih.gov Another significant photoproduct identified is the 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene, a type of transannular peroxide. nih.govnih.gov

Table 4: Identified Photodegradation Products of Benzo[a]anthracene Derivatives

Parent CompoundPhotoproductReference
7,12-Dimethylbenz[a]anthracene (DMBA)Benz[a]anthracene-7,12-dione researchgate.netnih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene nih.govnih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7-Hydroxymethyl-12-methylbenz[a]anthracene nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7-Formyl-12-methylbenz[a]anthracene nih.gov
Anthracene (B1667546) / Benzo[a]anthracene9,10-Anthracenedione / Benzo(a)anthracene-7,12-dione researchgate.netnih.gov

The rate and efficiency of photodegradation are not constant but are influenced by a variety of environmental factors. Research on PAHs and other organic compounds has highlighted several key variables. researchgate.netfrontiersin.org

Light Intensity: The rate of photodegradation is directly related to the intensity of the light source. Higher light intensity generally leads to a faster degradation rate. frontiersin.org

Solvent/Matrix Polarity: The surrounding medium plays a critical role. For PAHs like anthracene and benzo[a]anthracene, photodegradation quantum yields have been shown to increase with the polarity of the medium. researchgate.net Degradation is often faster in polar solvents like water/acetonitrile mixtures compared to apolar solvents like cyclohexane. researchgate.net

pH: The pH of the medium can significantly affect photodegradation rates, particularly in aqueous environments. For some organic dyes, acidic conditions have been found to be more favorable for degradation. frontiersin.org This can be due to increased adsorption of the compound onto particulate matter or changes in the molecule's protonation state. frontiersin.org

Presence of Other Substances: The presence of other chemical species can either promote or inhibit photodegradation. For example, in the degradation of the dye acid orange 8, cations like Ca²+ and Mg²+ and the anion NO₃⁻ were found to promote the process, whereas CO₃²⁻ had an inhibitory effect. frontiersin.org These ions can affect the surface charge of particles and the generation of reactive oxygen species.

Table 5: Factors Influencing Photodegradation Rates of Aromatic Compounds

FactorEffect on Degradation RateExample/ReasonReference
Light IntensityIncreases with higher intensity.More photons available to initiate photochemical reactions. frontiersin.org
Solvent PolarityGenerally higher in more polar media.PAH photostability is lower in polar solvents (e.g., water/ACN) vs. apolar ones. researchgate.net
pHCan be significantly faster in acidic conditions for some compounds.Affects surface charge and adsorption; protonation state of the molecule. frontiersin.org
Dissolved IonsPromotive (e.g., Ca²⁺, NO₃⁻) or Inhibitory (e.g., CO₃²⁻).Ions can act as photosensitizers or quenchers of reactive species. frontiersin.org

No Direct Research Found on the Environmental Fate of this compound

Despite a comprehensive search for scientific literature, no direct research studies were identified detailing the environmental fate and degradation mechanisms of the specific chemical compound this compound.

Extensive queries for the environmental transformation, biodegradation, and photodegradation of this compound did not yield any specific results. The majority of available environmental research in this structural class focuses on the related compound, 7,12-dimethylbenz[a]anthracene (DMBA).

While the study of DMBA provides insights into how a similar polycyclic aromatic hydrocarbon (PAH) may behave in the environment, with transformation often initiated at the 7 and 12 positions, there is no direct scientific evidence to confirm that this compound follows similar pathways. The presence of methoxy (B1213986) groups (–OCH₃) instead of methyl groups (–CH₃) can significantly alter the electronic properties and, consequently, the chemical and biological reactivity of the molecule. Therefore, any extrapolation of degradation pathways from DMBA to its dimethoxy analog would be speculative and lack the required scientific validation.

Due to the strict requirement for scientifically accurate and specific information on this compound, and the absence of such data in the public domain, it is not possible to provide an article on its environmental fate and degradation mechanisms at this time. Further research is needed to elucidate the pathways of transformation for this particular compound in complex environmental systems.

Q & A

Advanced Research Question

  • Autoradiography : Early studies used ³H-labeled DMBA to track DNA binding in mammary glands, revealing peak adduct formation 12–24 hours post-exposure .
  • Comet assay : Detects oxidative DNA damage (e.g., 8-oxo-dG) in ovarian follicles exposed to DMBA, with repair kinetics varying by tissue (e.g., slower repair in obese mice) .
  • LC-MS/MS : Quantifies specific adducts like DMBA-5,6-epoxide-deoxyguanosine adducts in hepatic DNA .

What are the recommended solvents and preparation methods for DMBA in experimental setups?

Basic Research Question
DMBA is soluble in DMSO (10 mg/mL) or dimethylformamide (20 mg/mL) . To prevent oxidation:

  • Purge solvents with nitrogen/argon before dissolution.
  • Store stock solutions at −80°C in amber vials.
  • Validate concentration via UV-Vis (λmax = 290 nm, ε = 12,500 M⁻¹cm⁻¹) .

How does age or hormonal status affect DMBA’s binding to DNA in mammary tissue?

Advanced Research Question

  • Age dependency : Prepubertal rats (30–40 days old) exhibit higher DMBA-DNA adduct levels than adults due to proliferating mammary epithelium .
  • Hormonal modulation : Progesterone co-administration increases ³H-DMBA incorporation into mammary RNA by 300%, suggesting hormone-receptor interactions enhance metabolic activation . Ovariectomy reduces tumor incidence by 70%, highlighting estrogen’s role in susceptibility .

Can pharmacological agents like valproic acid (VPA) or AHR antagonists modulate DMBA’s carcinogenic effects?

Advanced Research Question

  • VPA : Co-treatment with VPA (200 mg/kg, i.p.) reduces DMBA-induced mammary tumors by 40% via histone deacetylase inhibition, which suppresses PAH-induced oxidative stress .
  • AHR antagonists : CB7993113 (10 µM in vitro) blocks DMBA-driven bone marrow toxicity by competing for AHR binding, highlighting therapeutic potential .

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